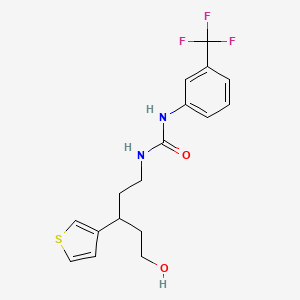

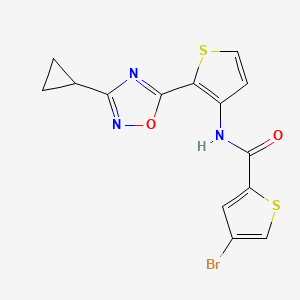

![molecular formula C17H14N2O2S B2568234 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1189915-49-8](/img/structure/B2568234.png)

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a synthetic compound that belongs to the thiazine class of organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

科学的研究の応用

Synthesis and Structural Insights

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide belongs to the family of benzothiazines, a group of heterocyclic compounds characterized by a benzene ring fused with a thiazine ring. Benzothiazines are known for their wide range of applications in the field of medicinal chemistry due to their diverse biological activities. The synthesis of benzothiazines often involves strategies that utilize 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones as starting materials. These compounds are valuable for their potential to act as drug candidates for various diseases, including cancer, hypertension, and infections due to their nitrogen-sulphur axis and structural similarity to phenothiazine drugs (Mir, Dar, & Dar, 2020).

Biological Applications and Pharmacological Activities

Benzothiazines, including derivatives similar to 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, exhibit a broad spectrum of pharmacological activities. They have been explored for antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, analgesic, and anticancer properties. These activities are attributed to their interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, which facilitates penetration through biological membranes (Badshah & Naeem, 2016).

Synthetic and Green Chemistry Approaches

The interest in benzothiazines has also led to the development of green chemistry approaches for their synthesis. These methods aim to reduce the environmental impact of chemical syntheses and have been applied to produce thiazine derivatives efficiently. The green synthesis of thiazines not only aligns with sustainable chemistry principles but also opens up new avenues for discovering compounds with significant biological activities (Badshah & Naeem, 2016).

作用機序

Target of Action

Similar compounds have been found to exhibit antibacterial activity, suggesting that their targets may be bacterial proteins or enzymes .

Mode of Action

It is suggested that similar compounds may inhibit the activity of their targets, leading to antibacterial effects .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

In silico pharmacokinetic profiles were predicted for similar compounds, suggesting that these compounds adhere to lipinski’s rule of five with slight deviation in molecular weight .

Result of Action

Similar compounds have demonstrated antibacterial activity, suggesting that they may lead to the death of bacterial cells .

将来の方向性

The future directions for research on “4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the study on the synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxide derivatives investigated their in vitro antibacterial and hemolytic activity .

特性

IUPAC Name |

4-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-12-6-5-8-15(13(12)2)19-11-14(10-18)22(20,21)17-9-4-3-7-16(17)19/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURNOAIMNWBVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2568157.png)

![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)